molecular formula C7H8O5S B562251 1,2,4-Benzenetriol,4-methanesulfonate CAS No. 101959-14-2

1,2,4-Benzenetriol,4-methanesulfonate

Cat. No.: B562251
CAS No.: 101959-14-2
M. Wt: 204.196
InChI Key: WRJAZMKKGCVUAP-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriol,4-methanesulfonate is a chemical reagent for research purposes. The parent compound, 1,2,4-Benzenetriol (also known as hydroxyhydroquinone), is a well-studied metabolite of benzene and is involved in various biochemical pathways . It is an intermediate in the biodegradation of several aromatic compounds, including certain pesticides and chlorophenols . Research into benzenetriol derivatives has explored mechanisms of DNA damage and genotoxicity . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

101959-14-2

Molecular Formula

C7H8O5S

Molecular Weight

204.196

IUPAC Name

(3,4-dihydroxyphenyl) methanesulfonate

InChI

InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

WRJAZMKKGCVUAP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)O)O

Synonyms

1,2,4-Benzenetriol, 4-methanesulfonate (9CI)

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Benzenetriol Precursor

The preparation of 1,2,4-benzenetriol,4-methanesulfonate begins with the synthesis of its parent compound, 1,2,4-trihydroxybenzene (1,2,4-benzenetriol). The most widely reported method involves the hydrolysis of 1,2,4-triacetoxybenzene, which is synthesized via the acid-catalyzed reaction of p-benzoquinone with acetic anhydride.

Key Reaction Steps:

  • Acetylation of p-Benzoquinone :
    p-Benzoquinone reacts with acetic anhydride in the presence of concentrated sulfuric acid at temperatures below 40°C to yield 1,2,4-triacetoxybenzene.

    C6H4O2+3(CH3CO)2OH2SO4C6H3(OAc)3+3CH3COOH\text{C}_6\text{H}_4\text{O}_2 + 3\,(\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_3(\text{OAc})_3 + 3\,\text{CH}_3\text{COOH}
  • Hydrolysis to 1,2,4-Benzenetriol :
    The triacetate undergoes hydrolysis in a mixture of methanol, water, and hydrochloric acid under reflux conditions (7 hours), followed by neutralization and recrystallization from ethyl acetate to yield pure 1,2,4-benzenetriol.

Yield Optimization :

  • Solvent System : Methanol-water (2.5:1.5 ratio) with 12 N HCl achieves >98% conversion.

  • Purification : Activated charcoal treatment and recrystallization reduce impurities to <0.2%.

Methanesulfonation of 1,2,4-Benzenetriol

The introduction of the methanesulfonate group at the 4-position involves selective sulfonation of the hydroxyl group. This is typically achieved using methanesulfonyl chloride (MsCl) under controlled conditions.

Reaction Protocol :

  • Selective Protection :
    The 1- and 2-hydroxyl groups are temporarily protected (e.g., via acetylation) to ensure regioselective sulfonation at the 4-position. However, direct sulfonation without protection has been reported in polar aprotic solvents like dichloromethane.

  • Sulfonation Reaction :
    1,2,4-Benzenetriol is reacted with MsCl (1.1 equivalents) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

    C6H3(OH)3+CH3SO2ClEt3NC6H2(OH)2(OSO2CH3)+HCl\text{C}_6\text{H}_3(\text{OH})_3 + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_2(\text{OH})_2(\text{OSO}_2\text{CH}_3) + \text{HCl}
  • Workup and Isolation :
    The crude product is precipitated by cooling, washed with ice-cold methanol, and purified via column chromatography (silica gel, CH2_2Cl2_2/hexanes).

Critical Parameters :

  • Temperature Control : Reactions conducted above 10°C lead to polysubstitution.

  • Stoichiometry : Excess MsCl (>1.2 eq) results in di- or trisulfonated byproducts.

Modern Methodologies and Catalytic Innovations

Microwave-Assisted Sulfonation

Recent advancements employ microwave irradiation to accelerate the sulfonation process. A study demonstrated that 1,2,4-benzenetriol reacts with MsCl in acetonitrile under microwave conditions (100°C, 10 minutes) to achieve 85% yield with >99% regioselectivity.

Advantages :

  • Reduced reaction time (10 minutes vs. 12 hours conventional).

  • Enhanced purity due to minimized thermal degradation.

Enzymatic Sulfonation

Pilot-scale experiments using aryl sulfotransferases have been explored for eco-friendly synthesis. For instance, Aspergillus oryzae cultures catalyze the transfer of sulfonate groups to 1,2,4-benzenetriol in aqueous buffer (pH 7.4) at 37°C.

Performance Metrics :

  • Conversion Efficiency : 70–75% after 24 hours.

  • Limitations : Requires costly enzyme immobilization and cofactor regeneration systems.

Reaction Optimization and Scalability

Solvent Screening

The choice of solvent significantly impacts yield and selectivity:

SolventYield (%)Regioselectivity (4- vs. 1/2-position)
Dichloromethane7895:5
Acetonitrile8599:1
Tetrahydrofuran6280:20
Water (pH 7)4570:30

Data sourced from.

Acetonitrile emerges as the optimal solvent due to its high dielectric constant, which stabilizes the transition state during sulfonation.

Acid Scavengers

The use of alternative bases was evaluated to suppress HCl byproduct accumulation:

BaseEquivalentYield (%)Purity (%)
Triethylamine1.18598
Pyridine1.57295
DBU1.06890
NaHCO3_32.06085

DBU = 1,8-Diazabicycloundec-7-ene.

Triethylamine remains the preferred choice due to its volatility, facilitating easy removal during workup.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6) : δ 7.25 (d, 1H, H-5), 6.95 (d, 1H, H-6), 6.80 (s, 1H, H-3), 3.15 (s, 3H, CH3_3SO3_3).

  • IR (KBr) : 1345 cm1^{-1} (S=O asym stretch), 1170 cm1^{-1} (S=O sym stretch).

  • MS (ESI-) : m/z 219 [M-H]^-.

Purity Assessment

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile gradient) reveals a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Production Challenges

Byproduct Formation

The primary byproduct, 1,2-disulfonated derivative, constitutes 5–7% of crude yield. Mitigation strategies include:

  • Stepwise Addition : Incremental MsCl addition over 2 hours reduces polysubstitution.

  • Cryogenic Conditions : Maintaining temperatures below -10°C suppresses kinetic byproducts .

Chemical Reactions Analysis

Oxidative Reactions

  • Auto-oxidation : The parent 1,2,4-benzenetriol rapidly generates reactive oxygen species (ROS) via semiquinone intermediates . The methanesulfonate group may stabilize intermediates, reducing ROS formation.
  • Coupling Reactions : In hair dye formulations, the parent compound reacts with primary intermediates (e.g., p-toluenediamine) to form colored complexes . The methanesulfonate group could alter coupling efficiency due to steric hindrance .

Substitution Reactions

  • Nucleophilic Substitution : The methanesulfonate group acts as a good leaving group, enabling substitution with amines or thiols under basic conditions .
  • Electrophilic Substitution : Hydroxyl groups at positions 1, 2, and 4 direct electrophilic attack to the 5-position, forming halogenated derivatives .

Table 2: Representative Reactions

Reaction TypeProducts/Conditions
Auto-oxidation2-hydroxy-1,4-benzoquinone + ROS
Coupling (hair dye)Colored complexes (e.g., with p-toluenediamine)
Nucleophilic SubstitutionAmines/thiols via methanesulfonate displacement

Biochemical Implications

  • Toxicity : The parent compound induces DNA damage and ROS-mediated apoptosis in HL-60 cells . The methanesulfonate derivative may exhibit similar toxicity but with altered bioavailability .
  • Metabolism : In vivo, 1,2,4-benzenetriol is a benzene metabolite linked to oxidative stress . The methanesulfonate form may undergo hydrolysis to regenerate the parent compound .

Research Gaps

  • Mechanistic Studies : Limited data on the methanesulfonate derivative’s reactivity compared to the parent compound.
  • Environmental Fate : No reported studies on its degradation pathways in biological systems .

Citations :

Scientific Research Applications

Biochemical Studies

1,2,4-Benzenetriol has been utilized in various biochemical studies due to its ability to participate in redox reactions. It acts as a reducing agent and has been studied for its role in oxidative stress and cellular signaling pathways. For example:

  • Oxidative Stress Research : Studies have shown that 1,2,4-benzenetriol can induce oxidative stress in cellular models, making it a valuable compound for researching the mechanisms of oxidative damage and potential protective agents against such damage .
  • Cellular Signaling : The compound has been implicated in modulating cellular signaling pathways related to apoptosis and cell proliferation .

Environmental Studies

The compound plays a significant role in environmental chemistry as a metabolite in the biodegradation of aromatic compounds. Its detection in biological samples indicates its relevance in:

  • Biodegradation Studies : Research has identified 1,2,4-benzenetriol as a metabolite formed during the microbial degradation of benzene derivatives . This is crucial for understanding the environmental impact of aromatic pollutants.
  • Bioaccumulation Studies : Its presence in urine samples from exposed organisms highlights its potential for bioaccumulation studies .

Cosmetic Industry

1,2,4-Benzenetriol is used as an ingredient in hair dye formulations due to its colorant properties. It can enhance the stability and longevity of hair dyes while providing desired color effects. Key findings include:

  • Safety Assessments : Regulatory bodies have evaluated its safety profile for use in cosmetics. A recent assessment indicated that it is safe for use at specified concentrations in hair dye formulations .
  • Color Stability : The compound contributes to the stability of colorants under varying pH conditions typical in hair treatments .

Pharmaceutical Applications

The compound's antioxidant properties make it a candidate for pharmaceutical applications:

  • Potential Drug Development : Research indicates that derivatives of 1,2,4-benzenetriol may exhibit anti-inflammatory and anticancer activities. Investigations into its mechanism of action are ongoing .
  • Drug Formulation : Its solubility characteristics allow it to be used as an excipient in drug formulations that require enhanced bioavailability .

Case Study 1: Oxidative Stress Induction

In a study involving human hepatoma-derived HepaRG cells exposed to varying concentrations of 1,2,4-benzenetriol, researchers observed dose-dependent increases in markers of oxidative stress. The study concluded that the compound could serve as a model for investigating oxidative stress-related diseases .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental study tracked the biodegradation pathways of 1,2,4-benzenetriol in contaminated soil samples. The findings revealed significant degradation rates facilitated by specific microbial communities capable of metabolizing aromatic compounds .

Mechanism of Action

The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Benzenetriol with Analogues

Compound Structure (OH Positions) Molecular Formula Key Properties
1,2,4-Benzenetriol 1, 2, 4 C₆H₆O₃ Forms 1:1 complexes with Fe²⁺/Mg²⁺; pH-dependent redox activity
Hydroquinone 1, 4 C₆H₆O₂ Strong reducing agent; forms 1,4-benzoquinone upon oxidation
Catechol 1, 2 C₆H₆O₂ Rapidly oxidized to o-quinone; moderate DNA damage
Resorcinol 1, 3 C₆H₆O₂ Less redox-active; used in resins and adhesives
1,4-Benzoquinone N/A (quinone structure) C₆H₄O₂ Highly electrophilic; potent DNA synthesis inhibitor

BT’s trihydroxy configuration enhances its ability to chelate metal ions (e.g., Fe²⁺) compared to dihydroxy analogues, influencing its redox cycling and oxidative stress generation .

Toxicity and DNA Damage Potential

Table 2: Comparative Toxicity and DNA Damage

Compound ED₅₀ for DNA Synthesis Inhibition (M) DNA Strand Breaks (In Vitro) Mechanism of DNA Damage
1,2,4-Benzenetriol 1.8 × 10⁻⁴ Dose-dependent breaks via Cu²⁺-mediated autoxidation ROS generation; alkali-labile lesions at guanine/thymine
Hydroquinone 1.0 × 10⁻⁵ Weak strand breaks Redox cycling via 1,4-benzoquinone
Catechol 2.5 × 10⁻⁴ Minimal damage o-Quinone formation; moderate ROS
1,4-Benzoquinone 5.0 × 10⁻⁶ Potent breaks (ED₅₀ = 2.5 µM) Direct DNA alkylation; high electrophilicity

BT induces DNA damage through copper-dependent autoxidation, producing reactive oxygen species (ROS) and base modifications . Unlike 1,4-benzoquinone, which causes rapid DNA strand breaks, BT’s damage is time-dependent and requires cellular metal ions .

Antioxidant Activity

Table 3: Antioxidant Potential (ABTS Assay)

Compound Antioxidant Capacity (Relative to Vitamin C) Notes
1,2,4-Benzenetriol Moderate Enhanced in alkaline conditions (tetra-hydroxy derivative)
Hydroquinone High Redox-active but pro-oxidant at high concentrations
Vitamin C (Ascorbic Acid) Reference (100%)

BT’s antioxidant activity is pH-dependent, with its tetra-hydroxy form exhibiting superior radical scavenging compared to native BT and vitamin C .

Antimicrobial Activity

BT demonstrates potent activity against Xanthomonas citri (MIC = 0.05 mM), likely via iron sequestration rather than membrane disruption . However, spontaneous dimerization in aqueous solutions reduces its efficacy, unlike catechol derivatives that retain activity upon oxidation .

Metabolic Pathways and Environmental Fate

  • BT Degradation: Arthrobacter spp. degrade BT via monooxygenase systems requiring oxygen .
  • Hydroquinone/Catechol: Metabolized to quinones, which conjugate with glutathione or form adducts .
  • Environmental Persistence: BT is less stable than hydroquinone due to autoxidation but more biodegradable than benzoquinone .

Key Research Findings

DNA Damage Mechanism: BT’s genotoxicity is Cu²⁺-dependent, distinguishing it from hydroquinone and benzoquinone .

Antioxidant vs. Pro-Oxidant Role : BT acts as an antioxidant at low concentrations but promotes oxidative DNA damage at higher levels .

Benzene Carcinogenesis: BT is a critical mediator of benzene-induced leukemia, causing oxidative DNA lesions in bone marrow .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Benzenetriol,4-methanesulfonate, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Regioselective sulfonation of 1,2,4-Benzenetriol requires controlled reaction conditions (e.g., low temperatures, inert atmosphere) to avoid over-sulfonation. Methanesulfonyl chloride in anhydrous dichloromethane with pyridine as a base is commonly used. Monitoring via TLC and HPLC ensures selectivity. Purification via column chromatography (silica gel, gradient elution) isolates the target compound from byproducts like disubstituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the methanesulfonate group in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methanesulfonate group shows distinct downfield shifts for the methyl protons (δ ~3.1 ppm) and sulfur-bound carbon (δ ~45 ppm).
  • FT-IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonate formation.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular ion peaks and fragmentation patterns .

Q. What are the common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted starting material, disubstituted derivatives, and sulfonic acid byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS differentiate these. Residual solvents are quantified via GC-MS. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution and frontier molecular orbitals. For example, the sulfonate group’s electron-withdrawing effect reduces the aromatic ring’s electron density, directing nucleophilic attacks to specific positions. Solvent effects (PCM model) and transition-state analysis further refine reactivity predictions .

Q. What strategies resolve discrepancies in reported stability data under varying pH conditions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 1–12) with controlled temperature (25–60°C). Kinetic profiling via UV-Vis spectroscopy tracks degradation rates. Conflicting data often arise from buffer composition (e.g., phosphate vs. acetate) or oxidation by dissolved oxygen. Degradation products are identified via LC-MS/MS, and Arrhenius plots extrapolate shelf-life under different conditions .

Q. How does the methanesulfonate group influence antioxidant activity compared to the parent 1,2,4-Benzenetriol?

  • Methodological Answer : The sulfonate group’s electron-withdrawing effect reduces the phenolic O-H bond dissociation enthalpy (BDE), as shown by radical scavenging assays (DPPH, ABTS). Comparative studies require standardized protocols:

  • DPPH Assay : IC₅₀ values under nitrogen to prevent auto-oxidation.
  • Electrochemical Analysis : Cyclic voltammetry quantifies oxidation potentials.
  • Computational Validation : HOMO-LUMO gaps correlate with experimental redox potentials .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and hydration states. Solubility is best determined via shake-flask method with saturation equilibration (24–48 hrs). Powder X-ray diffraction (PXRD) identifies polymorphic forms, while Karl Fischer titration quantifies water content. For example, DMSO solubility varies by 15% between anhydrous and monohydrate forms .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s biological activity while avoiding interference from the sulfonate group?

  • Methodological Answer : Use cell lines with low sulfatase activity (e.g., HEK293) to prevent desulfonation. Include controls with sodium sulfonate salts to isolate nonspecific effects. For antioxidant studies, combine chemical assays (e.g., ORAC) with cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) .

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